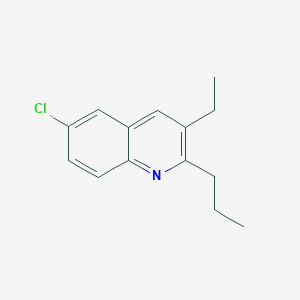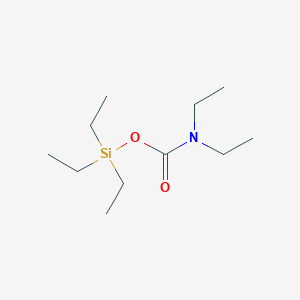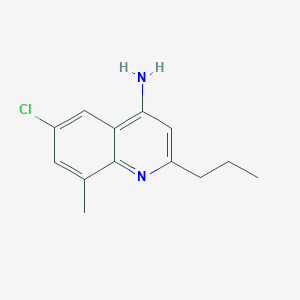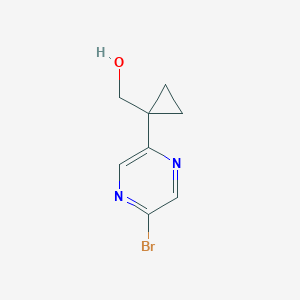
7-tert-Butylisoquinoline-3,5,8(2H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a tert-butyl group attached to the isoquinoline core, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of an aldehyde with a ketone in the presence of an amine catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate or other amine catalysts
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
化学反応の分析
Types of Reactions
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to isoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Isoquinoline derivatives with reduced functional groups.
Substitution: Halogenated isoquinoline compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, lacking the tert-butyl group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
7-Methylisoquinoline-3,5,8(2H)-trione: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
7-(tert-Butyl)isoquinoline-3,5,8(2H)-trione is unique due to the presence of the tert-butyl group, which can enhance its stability, lipophilicity, and reactivity compared to other isoquinoline derivatives.
特性
CAS番号 |
113681-06-4 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
7-tert-butyl-2H-isoquinoline-3,5,8-trione |
InChI |
InChI=1S/C13H13NO3/c1-13(2,3)9-5-10(15)7-4-11(16)14-6-8(7)12(9)17/h4-6H,1-3H3,(H,14,16) |
InChIキー |
GBGDEVKAAUPQPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=O)C2=CC(=O)NC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)






![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)




![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)
